![molecular formula C12H14F3N3O2 B12102918 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B12102918.png)
2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrrolidine ring, and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate typically involves the following steps:
-
Formation of the Pyrrolidine Derivative: : The initial step involves the preparation of the pyrrolidine derivative. This can be achieved by reacting pyridine-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Introduction of the Trifluoroethyl Group: : The next step involves the introduction of the trifluoroethyl group. This can be done by reacting the pyrrolidine derivative with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group.
Oxidation and Reduction: The pyridine and pyrrolidine rings can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine or pyrrolidine rings.
Reduction: Reduced forms of the pyridine or pyrrolidine rings.
Hydrolysis: Formation of the corresponding amine and alcohol.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine and pyridine rings can facilitate interactions with hydrophobic and aromatic regions of the target molecules.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl N-(pyridin-3-yl)carbamate
- 2,2,2-Trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-[2-(pyrrolidin-1-yl)pyridin-3-yl]carbamate is unique due to the presence of both the pyrrolidine and pyridine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions with molecular targets, potentially leading to enhanced efficacy in its applications.
属性
分子式 |
C12H14F3N3O2 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl N-(2-pyrrolidin-1-ylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)8-20-11(19)17-9-4-3-5-16-10(9)18-6-1-2-7-18/h3-5H,1-2,6-8H2,(H,17,19) |
InChI 键 |
UPHXCQJFXNGOSY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)
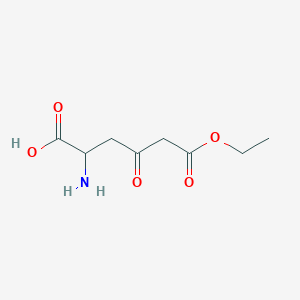

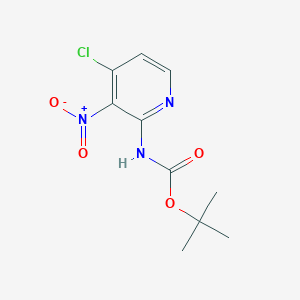
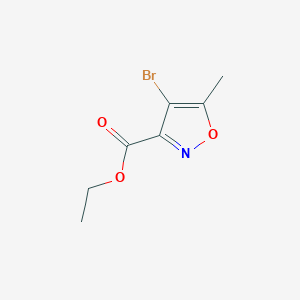
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B12102873.png)

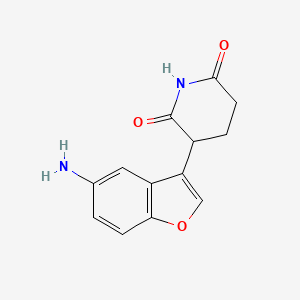

![[(3S)-3-fluoro-1-methyl-3-piperidyl]methanol](/img/structure/B12102881.png)
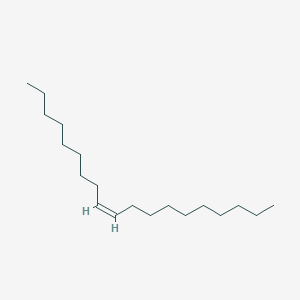
![Benzofuro[3,2-b]pyridin-6-yl trifluoromethanesulfonate](/img/structure/B12102897.png)
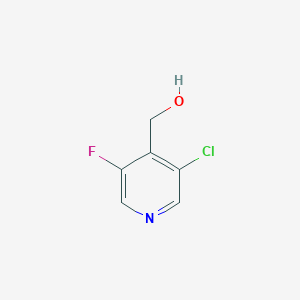
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)
